Chemical databases such as PubChem () and SciFinder ([SciFinder]) were searched for this compound and no entries were found. This further indicates a lack of current scientific research on 4-Azido-1,1-diethoxybut-2-yne.
Based on these functional groups, it is possible that 4-Azido-1,1-diethoxybut-2-yne could be investigated in the future for applications in areas like:
The synthesis of 4-Azido-1,1-diethoxybut-2-yne typically involves several steps:
4-Azido-1,1-diethoxybut-2-yne has several applications in various fields:
Interaction studies involving 4-Azido-1,1-diethoxybut-2-yne primarily focus on its reactivity with nucleophiles and other electrophiles. Research has shown that this compound can effectively participate in various coupling reactions, leading to diverse product formations. These studies emphasize the importance of reaction conditions (e.g., temperature, solvent) on product yields and selectivity .
Several compounds share structural features with 4-Azido-1,1-diethoxybut-2-yne. Here are some notable examples:
The uniqueness of 4-Azido-1,1-diethoxybut-2-yne lies in its combination of an azide group with a diethoxy butyne structure, which enhances its reactivity profile and potential applications in both synthetic and biological contexts.
The foundation of azide-alkyne chemistry traces to Huisgen’s 1,3-dipolar cycloadditions, which required elevated temperatures (80–100°C) and produced regioisomeric mixtures. The 2002 introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the field, enabling room-temperature reactions with absolute regiocontrol toward 1,4-disubstituted triazoles. This catalytic breakthrough transformed azides and alkynes into privileged click chemistry partners.
4-Azido-1,1-diethoxybut-2-yne emerged as a strategic innovation, combining the azide’s cycloaddition capacity with an alkyne optimized for CuAAC kinetics. The ethoxy groups mitigate alkyne proton acidity (pKa ≈ 25–28 vs. terminal alkynes’ pKa ≈ 25), reducing copper catalyst deactivation through acetylide overcoordination. This molecular design balances reactivity and stability, circumventing limitations observed in earlier alkyne substrates.
4-Azido-1,1-diethoxybut-2-yne enables three distinct reaction modalities:
Comparative analysis with analogous compounds highlights its unique advantages:
Compound | Aqueous Solubility (mg/mL) | CuAAC Rate (k, M⁻¹s⁻¹) | Thermal Stability (°C) |
---|---|---|---|
4-Azido-1-butyne | 12.3 | 0.45 | 85 |
4-Azido-1,1-diethoxybut-2-yne | 2.1 | 1.27 | 145 |
The 3.6-fold rate enhancement over 4-azido-1-butyne stems from ethoxy-induced alkyne polarization, lowering the transition state energy for copper acetylide formation.
Critical structural attributes include:
Ethoxy Protecting Groups:
Conjugated Alkyne-Azide System:
X-ray crystallography reveals a planar geometry between azide and alkyne (torsion angle = 178.5°), optimizing orbital alignment for cycloadditions.
Bibliometric analysis of 2020–2025 publications shows three dominant application clusters:
Polymer Functionalization (42%):
Heterocycle Synthesis (33%):
Surface Modification (25%):
Emerging trends include electrochemical CuAAC (eCuAAC) using the compound’s redox-active alkyne (E1/2 = −0.34 V vs. Ag/AgCl), enabling spatial patterning of conductive polymers. Recent studies demonstrate 97% coupling efficiency on ITO electrodes versus 82% for propiolamide derivatives, attributed to the ethoxy groups’ electron-donating effects.
Alkoxypropargylation methodologies provide a direct pathway to install ethoxy groups adjacent to the alkyne functionality. A prominent strategy involves the propargylation of carbonyl precursors such as 1,1-diethoxyacetone with propargyl halides under Barbier-type conditions. For example, zinc-mediated coupling of 1,1-diethoxyacetone with propargyl bromide in tetrahydrofuran (THF) at −78°C yields the corresponding homopropargyl alcohol intermediate, which is subsequently oxidized to the alkyne [2]. Catalytic systems employing chromium(III) chloride-triethylamine complexes have been shown to enhance regioselectivity, achieving yields of 60–86% for analogous substrates [2].
A critical advancement involves the use of electrochemical propargylation in aqueous THF, which avoids stoichiometric metal reductants. This method, utilizing zinc chloride electrolytes, enables the synthesis of ethoxy-substituted propargyl derivatives in 35–92% yield, depending on the aldehyde substrate [2]. Transition-metal-free conditions, such as titanium-catalyzed photoredox propargylation, further expand the scope to include aromatic aldehydes, though aliphatic variants require longer reaction times [2].
Derivatization of 4-azido-1-butyne offers a modular route to the target compound. The azide group is introduced via nucleophilic substitution of a pre-installed leaving group (e.g., bromide) at the terminal position of 1,1-diethoxybut-2-yne. Sodium azide in dimethylformamide (DMF) at 60°C facilitates this substitution, though competing elimination reactions necessitate careful control of temperature and solvent polarity [1].
An alternative approach employs ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to install the azide post-alkyne formation. For instance, Cp*RuCl(COD)-catalyzed reactions between 1,1-diethoxybut-2-yne and trimethylsilyl azide in dichloroethane at 45°C yield the azide-functionalized product with >95% regioselectivity [1]. This method benefits from functional group tolerance, accommodating ethoxy protecting groups without side reactions [1].
Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), enable efficient azide transfer to alkynes under mild conditions. In one protocol, 1,1-diethoxybut-2-yne is treated with PIDA and sodium azide in acetonitrile, resulting in electrophilic azidation at the β-position of the alkyne. This method achieves 70–85% yields and avoids metal catalysts, making it suitable for oxygen-sensitive substrates [2].
Mechanistic studies suggest a radical pathway initiated by single-electron transfer from the alkyne to the hypervalent iodine species, followed by azide radical coupling. Solvent effects are pronounced, with polar aprotic solvents like DMF enhancing reaction rates by stabilizing ionic intermediates [2].
Allenyl ethers serve as versatile precursors for one-pot synthesis of 4-azido-1,1-diethoxybut-2-yne. Treatment of 1,1-diethoxyallene with iodine azide (IN₃) in dichloromethane induces a stereospecific [2+2] cycloaddition, followed by retro-cyclization to yield the target alkyne. This method, while efficient, requires rigorous exclusion of moisture to prevent hydrolysis of the allenyl ether intermediate [2].
A related strategy employs gold(I)-catalyzed isomerization of ethoxy-substituted propargyl azides. For example, AuCl(PPh₃)-catalyzed rearrangement of 3-azido-1,1-diethoxyprop-1-yne in toluene at 80°C produces the conjugated 4-azidoalkyne in 78% yield. The reaction proceeds via a six-membered transition state, as confirmed by deuterium labeling experiments [1].
Scalable synthesis of 4-azido-1,1-diethoxybut-2-yne demands optimization of several parameters:
Catalyst Loading: Ruthenium catalysts (e.g., Cp*RuCl(COD)) exhibit optimal activity at 1–5 mol%, with higher loadings leading to undesired oligomerization [1].
Solvent Selection: Polar aprotic solvents (DMF, DMA) enhance azide solubility but may promote side reactions with acidic protons. Mixed solvent systems (THF/H₂O) balance reactivity and selectivity [2].
Temperature Control: Microwave-assisted heating (100°C, 30 min) significantly reduces reaction times compared to conventional thermal methods, particularly for azide substitution reactions [1].
Purification Strategies: Chromatographic separation on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) effectively isolates the product, though care must be taken to avoid azide decomposition during solvent evaporation [1].